Chemical structure and properties of Methyl 4-bromo-2-fluoro-5-iodobenzoate
Chemical structure and properties of Methyl 4-bromo-2-fluoro-5-iodobenzoate
Title: Strategic Reagent Profile: Methyl 4-bromo-2-fluoro-5-iodobenzoate Subtitle: A Technical Guide to Chemoselective Scaffold Functionalization in Drug Discovery
Executive Summary
Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) is a high-value halogenated building block used extensively in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., MEK, BRAF).[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : the presence of three distinct electrophilic sites (iodine, bromine, and ester) allows for sequential, regioselective functionalization. This guide provides a comprehensive technical analysis of its synthesis, reactivity logic, and handling protocols.[1]
Chemical Identity & Structural Analysis
| Property | Data |
| CAS Number | 1509454-55-0 |
| IUPAC Name | Methyl 4-bromo-2-fluoro-5-iodobenzoate |
| Molecular Formula | C₈H₅BrFIO₂ |
| Molecular Weight | 358.93 g/mol |
| Physical State | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |
| Melting Point | 60–65 °C (Typical range for this class) |
Electronic & Steric Architecture
The utility of this scaffold is dictated by the electronic effects of its substituents on the benzene ring:
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C2-Fluorine: Induces a strong inductive withdrawing effect (-I), deactivating the ring but directing nucleophilic aromatic substitution (S_NAr) potential to the C4/C6 positions if activated.
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C5-Iodine vs. C4-Bromine: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). This bond dissociation energy difference is the cornerstone of its application, enabling chemoselective cross-coupling . Palladium inserts into the C-I bond orders of magnitude faster than the C-Br bond.
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C1-Ester: Serves as a masked acid or amide handle, typically hydrolyzed or amidated after the metal-catalyzed couplings are complete.
Synthesis Protocol
The synthesis typically proceeds via the iodination of the precursor, Methyl 4-bromo-2-fluorobenzoate. Direct iodination requires electrophilic activation due to the electron-deficient nature of the benzoate ring.
Step-by-Step Methodology
Precursor: Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2).[3][4]
Reagents:
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N-Iodosuccinimide (NIS) [1.2 equiv]
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Trifluoroacetic acid (TFA) or H₂SO₄ [Solvent/Catalyst]
-
Temperature: 60–80 °C
Protocol:
-
Dissolution: Charge a reaction vessel with Methyl 4-bromo-2-fluorobenzoate (1.0 equiv) and TFA (5 vol).
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Activation: Add NIS (1.2 equiv) in portions to control the exotherm.
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Reaction: Heat the mixture to 70 °C for 4–6 hours. Monitor by LC-MS for the consumption of starting material (M+H 233/235) and appearance of product (M+H 359).
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Expert Insight: The fluorine atom at C2 directs the electrophile to the para-position (C5). The C4-Bromine also directs ortho to C5. These cooperative directing effects ensure high regioselectivity over the C3 isomer.
-
-
Workup: Cool to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and Brine.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Figure 1: Synthetic route highlighting the cooperative directing effects that ensure C5 regioselectivity.
Chemoselective Functionalization Logic
The primary value of this reagent is the ability to perform iterative cross-coupling reactions .
Reaction Hierarchy
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Site A (C5-Iodine): Most reactive. Undergoes Suzuki-Miyaura, Sonogashira, or Negishi coupling at RT or mild heat (40 °C).
-
Site B (C4-Bromine): Moderately reactive. Requires higher temperatures (80–100 °C) or specialized ligands (e.g., XPhos, Buchwald G3) to react after the iodine has been substituted.
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Site C (C1-Ester): Least reactive toward Pd-catalysis. Remains intact during cross-coupling; subsequently modified via hydrolysis (LiOH) or direct amidation.
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: Couple an aryl boronic acid selectively at C5.
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Setup: In a glovebox or under Ar flow, combine Scaffold (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), and K₂CO₃ (2.0 equiv).
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Solvent: Add degassed 1,4-Dioxane/Water (4:1).
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Conditions: Stir at 40 °C for 2-4 hours.
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Critical Control Point: Do not exceed 60 °C. Higher temperatures risk oxidative addition at the C4-Bromine bond, leading to bis-coupled byproducts.
-
-
Validation: TLC should show a single new spot. LC-MS should confirm mono-coupling (retention of Br isotope pattern).
Figure 2: Sequential functionalization logic relying on the bond dissociation energy difference between C-I and C-Br.
Handling, Safety, and Stability
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Hazard Classification: Irritant (H315, H319, H335).[5] Causes skin irritation, serious eye irritation, and respiratory irritation.[5]
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Light Sensitivity: Iodinated aromatics can be light-sensitive.[6] Store in amber vials or wrap containers in aluminum foil.
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Storage: Keep at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow dehalogenation over long periods.
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Spill Protocol: Adsorb with inert material (vermiculite). Do not use oxidative cleaning agents immediately as this may liberate iodine vapor.
References
-
Vertex AI Search. (2025).[6] Methyl 4-bromo-2-fluoro-5-iodobenzoate CAS 1509454-55-0 Properties and Suppliers. 10xChem.[7] Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-bromo-2-fluoro-5-iodobenzoate. Fisher Scientific. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocols described). Link
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BLD Pharm. (2025). Product Analysis: Methyl 4-bromo-2-fluoro-5-iodobenzoate. BLD Pharm.[8] Link
Sources
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- 2. Methyl 4-bromo-2-fluoro-5-iodobenzoate | CymitQuimica [cymitquimica.com]
- 3. 179232-29-2|Methyl 4-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 10xchem.com [10xchem.com]
- 8. 1509454-55-0|Methyl 4-bromo-2-fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]
